molecular formula C9H14O3 B2762065 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 19207-19-3

3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No. B2762065
CAS RN: 19207-19-3
M. Wt: 170.208
InChI Key: SOTITVLSZNPNPS-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” is a complex organic compound. It is part of a class of compounds known as bicyclic compounds, which have two fused rings in their structure . This compound is likely to be a product of a [2 + 1]-cycloaddition reaction .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, visible light induced singlet nucleophilic carbenes undergo rapid [2 + 1]-cycloaddition with tethered olefins to afford unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds . This cyclopropanation process requires only visible light irradiation to proceed, circumventing the use of exogenous (photo)catalysts, sensitisers or additives .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” is likely to be complex due to the presence of multiple rings and functional groups. The structure and configuration of similar azabicyclo[4.1.0]heptane compounds have been confirmed via X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving “3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” are likely to be complex and varied. As mentioned earlier, this compound is likely to be a product of a [2 + 1]-cycloaddition reaction .

Future Directions

The future directions for the study of “3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The development of more economical and sustainable methods for their synthesis could be a key area of focus .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-7-8(12-7)5-6(1)9-10-3-4-11-9/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTITVLSZNPNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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